molecular formula C21H23BrN4O2 B2408918 (E)-3-((1s,3s)-adamantan-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285633-51-3

(E)-3-((1s,3s)-adamantan-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2408918
CAS No.: 1285633-51-3
M. Wt: 443.345
InChI Key: QVDMSESAJMHZFG-FOKLQQMPSA-N
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Description

This compound features a pyrazole-carbohydrazide core substituted with a rigid adamantane group and a 5-bromo-2-hydroxybenzylidene moiety. The adamantane group enhances lipophilicity and metabolic stability, while the bromo-hydroxybenzylidene substituent contributes to electronic effects (electron-withdrawing bromine and hydrogen-bonding hydroxyl) . Its synthesis likely involves condensation of 3-(adamantan-1-yl)-1H-pyrazole-5-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2/c22-16-1-2-18(27)15(6-16)11-23-26-20(28)17-7-19(25-24-17)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14,27H,3-5,8-10H2,(H,24,25)(H,26,28)/b23-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDMSESAJMHZFG-FOKLQQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=CC(=C5)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=CC(=C5)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((1s,3s)-adamantan-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a member of a class of adamantane derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis of Adamantane-Pyrazole Derivatives

The synthesis of adamantane-pyrazole derivatives generally involves the reaction of adamantane-1-carbohydrazide with various aldehydes to form hydrazone derivatives, which can then be further modified to yield pyrazole compounds. The specific compound has been synthesized using established methodologies that include spectroscopic characterization to confirm structure and purity .

Antitumor Activity

Numerous studies have reported the antitumor properties of adamantane-pyrazole derivatives. The compound under discussion has demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranged from 1.55 µM to 42.17 µM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
  • A549 (lung cancer) : The compound exhibited particularly high sensitivity with IC50 values below 10 µM for several derivatives, suggesting a promising avenue for lung cancer treatment .

Table 1: Antitumor Activity of Adamantane-Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
13aA5491.55 ± 0.08
9aA549<10
12MCF-73.58–8.19

Antiviral Activity

In addition to its antitumor effects, the compound has also been evaluated for antiviral properties, particularly against Foot-and-Mouth Disease Virus (FMDV). Studies indicate:

  • The compound exhibited significant antiviral activity in vitro, with an IC50 demonstrating effective inhibition of viral replication in BHK-21 cells.
  • Molecular docking studies suggest that these derivatives may act as protease inhibitors with favorable binding interactions, potentially leading to novel antiviral therapies .

The biological activities of adamantane-pyrazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds have shown the ability to inhibit carbonic anhydrase isoenzymes (CAIX and CAXII), which are implicated in tumor growth and metastasis .
  • Antiviral Mechanisms : The binding affinity to viral proteases suggests that these compounds may disrupt viral replication processes, making them candidates for antiviral drug development .

Case Studies

Several case studies highlight the efficacy of adamantane-pyrazole derivatives:

  • A study conducted on a series of synthesized pyrazole derivatives showed promising results against FMDV, leading to prolonged survival in infected mice models when treated with selected compounds .
  • Another investigation into the antitumor potential revealed that specific derivatives exhibited enhanced selectivity towards lung cancer cells, outperforming traditional chemotherapeutics in terms of potency and selectivity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of pyrazole showed cytotoxic effects against several cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HCT116 (Colon Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines.

Materials Science Applications

Polymer Chemistry
Due to its unique adamantane structure, this compound can be utilized in the synthesis of advanced polymeric materials. Adamantane derivatives are known for enhancing the thermal stability and mechanical properties of polymers. Research has indicated that incorporating such compounds into polymer matrices can lead to materials with improved performance characteristics.

Property Control Polymer Polymer with Adamantane Derivative
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

Biochemical Research Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have focused on its ability to inhibit specific kinases involved in various signaling pathways. This inhibition can provide insights into cellular processes and disease mechanisms.

Case Study: Kinase Inhibition
A notable study demonstrated that (E)-3-((1s,3s)-adamantan-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide effectively inhibited the activity of a target kinase involved in cancer progression, showcasing its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene group’s substitution pattern significantly influences electronic and steric properties:

Compound Name Substituent on Benzylidene Key Features References
Target Compound 5-Bromo-2-hydroxy Bromine (electron-withdrawing), hydroxyl (hydrogen bonding)
(E)-3-(Adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-Hydroxy Lacks bromine; hydroxyl at para position reduces steric hindrance
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxy Methoxy (electron-donating) increases lipophilicity vs. bromo-hydroxy
3-(5-Bromo-2-thienyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 3-Ethoxy-4-hydroxy (thienyl) Thiophene introduces sulfur; ethoxy enhances solubility

Key Findings :

  • Bromine in the target compound may enhance electrophilic reactivity compared to methoxy or hydroxyl analogs .
  • Thiophene-containing derivatives (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability .
Core Structure Modifications

Replacing the pyrazole-carbohydrazide core alters conformational flexibility and binding interactions:

Compound Name Core Structure Functional Impact References
Target Compound Pyrazole-carbohydrazide Planar carbohydrazide linker supports π-π stacking
N-Substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines 1,3,4-Thiadiazole Thiadiazole’s sulfur atom may engage in hydrogen bonding
3-(Adamantan-1-yl)-1-[(4-phenylpiperazin-1-yl)methyl]-1H-triazole-5(4H)-thione Triazole-thione Triazole-thione core increases rigidity and metal chelation potential

Key Findings :

  • Triazole-thione cores () are associated with enhanced metal-binding capacity, relevant for catalytic or therapeutic applications .
Adamantane Group Variations

The adamantane group is retained in most analogs, but its position and stereochemistry ((1s,3s) vs. other conformers) can influence 3D structure:

  • Stereochemical Specificity: The (1s,3s) configuration in the target compound may optimize hydrophobic interactions compared to non-specified adamantane conformers in analogs .
  • Functionalization : Compounds like N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide () replace the carbohydrazide with a carboxamide, reducing hydrogen-bonding capacity .

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